Product packaging for 5-Bromo-2-(methylthio)nicotinic acid(Cat. No.:CAS No. 1220422-10-5)

5-Bromo-2-(methylthio)nicotinic acid

Cat. No.: B1526673
CAS No.: 1220422-10-5
M. Wt: 248.1 g/mol
InChI Key: JQTCTMUKQWAJNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Bromo-2-(methylthio)nicotinic acid is a specialized nicotinic acid derivative that serves as a valuable synthetic intermediate in advanced research and development. Its molecular structure, incorporating both a bromine atom and a methylthio group on the pyridine ring, makes it a versatile building block for constructing more complex molecules, particularly in medicinal chemistry . Researchers utilize this compound in the synthesis of novel chemical entities for pharmaceutical discovery, where nicotinic acid derivatives are investigated for their potential bioactivities . The structural motifs present in this compound are often explored in the design and development of potential anticancer and anti-inflammatory agents, contributing to diverse chemopreventive and therapeutic research aims . The bromine substituent offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, enabling the creation of a wide array of analogues. This compound is a key reagent for scientists working in early-stage drug discovery and the development of new active compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrNO2S B1526673 5-Bromo-2-(methylthio)nicotinic acid CAS No. 1220422-10-5

Properties

IUPAC Name

5-bromo-2-methylsulfanylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2S/c1-12-6-5(7(10)11)2-4(8)3-9-6/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTCTMUKQWAJNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=N1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-2-(methylthio)nicotinic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₇H₆BrNO₂S and a molecular weight of 248.1 g/mol. It features a bromine atom at the 5-position and a methylthio group at the 2-position of the nicotinic acid structure. This unique configuration contributes to its biological properties, particularly in interactions with various biological targets.

Biological Activities

The biological activities of this compound can be summarized as follows:

  • Antimicrobial Activity : Studies have indicated that compounds within this class exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Anticancer Potential : Research has shown that substituted nicotinic acids can inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Nicotinic Acetylcholine Receptor Modulation : As a derivative of nicotinic acid, this compound may interact with nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and potentially offering therapeutic benefits in neurodegenerative diseases.

The exact mechanisms by which this compound exerts its effects are still under investigation. However, it is believed to interact with specific receptors and enzymes involved in various biochemical pathways. For instance, studies suggest that it may act as a partial agonist at certain nAChR subtypes, impacting neuronal signaling.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Studies : A study demonstrated that derivatives of nicotinic acids, including this compound, exhibited significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined for several pathogens, confirming the compound's potential as an antimicrobial agent.
    PathogenMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli16
    Pseudomonas aeruginosa64
  • Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7. The mechanism involves inducing apoptosis and inhibiting cell cycle progression.
  • Neuropharmacological Effects : Research focused on the interaction of this compound with nAChRs indicated that it has selective binding affinity for α4β2-nAChR subtypes. This selectivity suggests potential applications in treating cognitive disorders associated with cholinergic dysfunction.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs and their properties are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight Key Characteristics
5-Bromo-2-(methylthio)nicotinic acid Br (C5), SCH₃ (C2) C₇H₆BrNO₂S 248.09 Moderate acidity; methylthio group enhances lipophilicity and electron donation .
5-Bromo-2-methoxynicotinic acid Br (C5), OCH₃ (C2) C₇H₆BrNO₃ 248.03 Higher polarity than methylthio analog due to methoxy’s oxygen; reduced lipophilicity .
5-Bromo-2-(trifluoromethyl)nicotinic acid Br (C5), CF₃ (C2) C₇H₃BrF₃NO₂ 270.00 Strong electron-withdrawing CF₃ group increases acidity (lower pKa) and reactivity .
5-Bromo-2-ethoxynicotinic acid Br (C5), OCH₂CH₃ (C2) C₈H₈BrNO₃ 262.06 Ethoxy group balances lipophilicity and steric bulk, useful in prodrug formulations .
5-Bromo-2-chloro-4-methylnicotinic acid Br (C5), Cl (C2), CH₃ (C4) C₇H₅BrClNO₂ 266.48 Chloro and methyl groups introduce steric hindrance, affecting binding interactions .
Key Observations:
  • Electronic Effects: Methylthio (-SCH₃) is a stronger electron donor than methoxy (-OCH₃), reducing the carboxylic acid’s acidity compared to trifluoromethyl (-CF₃) analogs .
  • Lipophilicity : Methylthio and ethoxy substituents increase lipophilicity, enhancing membrane permeability in drug design.
  • Reactivity : Bromine at C5 enables cross-coupling reactions, while methylthio can be oxidized to sulfoxides/sulfones for further functionalization .

Physicochemical Properties

  • Solubility : Methylthio and ethoxy analogs are less water-soluble than methoxy derivatives due to increased hydrophobicity.
  • Melting Points : Pyrimidine analogs (e.g., 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid) exhibit melting points of 110–112°C, suggesting similar thermal stability for nicotinic acid derivatives .

Preparation Methods

Preparation of 5-Bromo-2-Methylpyridine Intermediate

A key intermediate in the synthesis of 5-bromo-2-(methylthio)nicotinic acid is 5-bromo-2-methylpyridine. According to a patented method (CN101560183A), this intermediate is prepared via a three-step sequence:

Step Reaction Description Conditions Yield / Notes
1 Condensation of diethyl malonate with 5-nitro-2-chloropyridine in presence of sodium or sodium hydride to form 5-nitro-2-methylpyridine after decarboxylation 90-120 °C, acidic workup with 6N HCl, reflux 4 h 93-94% crude yield
2 Catalytic hydrogenation of 5-nitro-2-methylpyridine to 5-amino-2-methylpyridine Pd/C catalyst, 15-40 °C High yield, careful temperature control to avoid by-products
3 Diazotization and bromination of 5-amino-2-methylpyridine salt to yield 5-bromo-2-methylpyridine 0 to -10 °C, bromine addition, sodium nitrite aqueous solution, alkaline workup High yield, mild conditions, suitable for scale-up

This method overcomes previous issues of low regioselectivity and poor yields associated with direct bromination using aluminum chloride catalysts and liquid bromine, which produced mixtures of 5- and 3-bromo isomers with difficult separations.

Oxidation to Nicotinic Acid

The pyridine ring bearing the 5-bromo and 2-(methylthio) substituents is then oxidized at the methyl substituent (if starting from 2-methyl derivatives) or functionalized to the carboxylic acid group to yield the nicotinic acid structure.

An example from a related patent (CN102584695A) describes oxidation of methyl groups on pyridine rings to carboxylic acids using hydrogen peroxide in concentrated sulfuric acid at elevated temperatures (110-150 °C) for 5-20 hours. This method achieves high yields and purity of 5-methylnicotinic acid derivatives and can be adapted for similar substrates.

Summary Table of Preparation Methods

Preparation Stage Starting Material Reagents & Conditions Key Parameters Yield / Remarks
5-Bromo-2-methylpyridine synthesis 5-nitro-2-chloropyridine + diethyl malonate Sodium or NaH, 90-120 °C, acidic decarboxylation Reflux in 6N HCl, 4 h 93-94% crude yield
Hydrogenation to 5-amino-2-methylpyridine 5-nitro-2-methylpyridine Pd/C catalyst, 15-40 °C Avoid high temp to prevent by-products High yield
Diazotization and bromination 5-amino-2-methylpyridine salt Br2, NaNO2 aqueous, 0 to -10 °C Alkaline workup High yield, industrially scalable
Methylthio substitution 5-bromo-2-halonicotinic acid (or equivalent) Sodium methylthiolate or equivalent nucleophile Mild nucleophilic substitution Literature precedent, specific data not found
Oxidation to nicotinic acid 5-bromo-2-(methylthio)-methylpyridine H2O2 in concentrated H2SO4, 110-150 °C, 5-20 h Controlled pH, filtration High yield, adaptable method

Research Findings and Analysis

  • The patented method for 5-bromo-2-methylpyridine synthesis provides superior regioselectivity, mild reaction conditions, and high yields suitable for industrial production.
  • Oxidation of methyl groups on pyridine rings to carboxylic acids using hydrogen peroxide in sulfuric acid is efficient and scalable, with careful control of temperature and reagent ratios critical for optimal yields.
  • Introduction of the methylthio group typically requires nucleophilic substitution on halogenated pyridine intermediates, a well-established synthetic strategy in heterocyclic chemistry, though specific experimental details for this exact compound remain sparse in public literature.
  • The combination of these steps forms a robust synthetic route to this compound, balancing yield, purity, and scalability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Bromo-2-(methylthio)nicotinic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves bromination of a nicotinic acid precursor followed by substitution to introduce the methylthio group. For example, bromination at the 5-position of a 2-substituted nicotinic acid derivative can be achieved using brominating agents like NBS (N-bromosuccinimide) under controlled conditions (e.g., 110–120°C, Lewis acid catalysis). The methylthio group is introduced via nucleophilic substitution using methylthiolate or a thiol-alkylating agent. Yield optimization requires adjusting reaction parameters such as temperature (e.g., 60–80°C for substitution), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., CuI for coupling reactions). Purification via recrystallization or column chromatography is critical for isolating high-purity product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they identify?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can confirm the presence of the methylthio group (δ ~2.5 ppm for SCH3_3) and bromine-induced deshielding of adjacent protons. 1^1H-13^{13}C HSQC helps assign coupling patterns .
  • X-ray Crystallography : Resolves bond lengths (e.g., C-Br ~1.9 Å) and dihedral angles to confirm regioselectivity of substitution .
  • IR Spectroscopy : Identifies carboxylic acid O-H stretches (~2500–3000 cm1^{-1}) and C=O vibrations (~1700 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers address low yields in coupling reactions involving this compound derivatives?

  • Methodological Answer : Low yields in Suzuki-Miyaura or Buchwald-Hartwig couplings may arise from steric hindrance from the methylthio group or bromine’s electron-withdrawing effects. Strategies include:

  • Catalyst Optimization : Use Pd(PPh3_3)4_4 with bulky ligands (e.g., XPhos) to enhance steric tolerance .
  • Temperature Control : Conduct reactions under microwave irradiation (e.g., 100°C, 30 min) to accelerate kinetics .
  • Pre-activation : Convert the carboxylic acid to an ester or amide to reduce side reactions .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

  • Methodological Answer : Discrepancies in enzyme inhibition or receptor binding data may stem from:

  • Assay Variability : Standardize assay conditions (e.g., pH, ionic strength) using reference compounds like 5-bromo-2-(imidazol-1-yl)nicotinic acid .
  • Structural Analog Comparison : Compare IC50_{50} values with analogs (e.g., 5-bromo-2-chloronicotinic acid) to isolate the methylthio group’s contribution .
  • Metabolite Screening : Use LC-MS to identify in situ degradation products that may interfere with activity measurements .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Model transition states to evaluate the activation energy for substitution at the 2-position. Basis sets like 6-31G* and solvation models (e.g., PCM) improve accuracy .
  • Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways .
  • Hammett Analysis : Correlate substituent effects (σm_m for Br, σp_p for SCH3_3) to predict regioselectivity in poly-substituted derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(methylthio)nicotinic acid
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(methylthio)nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.